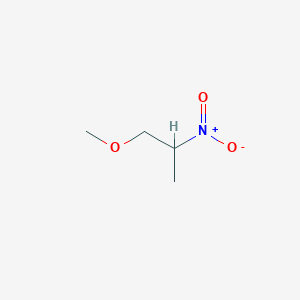

2-Nitropropyl methyl ether

Description

Historical Context of Nitroalkanes and Ethers in Organic Chemistry

The journey of organic chemistry is deeply intertwined with the discovery and characterization of various functional groups. Nitroalkanes and ethers, while structurally distinct, share a rich history of development and application that has paved the way for modern synthetic chemistry.

The synthesis of ethers dates back to the 16th century, with Valerius Cordus credited with the first synthesis of diethyl ether in 1540. wikipedia.org Initially referred to as "sweet oil of vitriol," its true chemical nature was elucidated over the subsequent centuries. redalyc.orgorgsyn.org The development of the Williamson ether synthesis in 1850 by Alexander Williamson provided a rational and versatile method for their preparation, solidifying their importance in organic chemistry. sciencemadness.org Ethers have since become indispensable as solvents due to their relative inertness and ability to dissolve a wide range of organic compounds. wikipedia.orgsciencemadness.org Their historical use as anesthetics, particularly diethyl ether, also marks a significant chapter in the history of medicine. wikipedia.orggoogle.com

The chemistry of nitro compounds, on the other hand, began to flourish in the 19th century. mdma.ch A pivotal moment in nitroalkane chemistry was the discovery of the Henry reaction (or nitro-aldol reaction) in 1895 by Louis Henry, which involves the carbon-carbon bond formation between a nitroalkane and a carbonyl compound. wikipedia.orgredalyc.org This reaction highlighted the synthetic utility of nitroalkanes, demonstrating their ability to serve as nucleophiles. wikipedia.org Historically, aromatic nitro compounds were of immense industrial importance as precursors for dyes and explosives. Over time, the focus expanded to aliphatic nitro compounds, recognizing their value as versatile intermediates in the synthesis of more complex molecules. google.com

Significance of the Nitro Group in Molecular Design and Reactivity

The nitro group (–NO₂) is a compact, powerful functional group that exerts profound electronic effects on a molecule, making it a cornerstone of modern organic synthesis. google.comnih.gov Its significance stems from several key characteristics:

Strong Electron-Withdrawing Nature: The nitro group is one of the most powerful electron-withdrawing groups. organic-chemistry.org This property deactivates aromatic rings towards electrophilic substitution but facilitates nucleophilic aromatic substitution. organic-chemistry.org In aliphatic systems, this strong inductive effect increases the acidity of the α-protons (the hydrogens on the carbon adjacent to the nitro group). organic-chemistry.org

Acidity of α-Protons: The increased acidity of α-protons allows for the easy formation of a nitronate anion in the presence of a base. organic-chemistry.org This nitronate is a key reactive intermediate, acting as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, most notably the Henry reaction. wikipedia.orgorganic-chemistry.org

Versatile Synthetic Intermediate: The nitro group can be transformed into a wide array of other functional groups. nih.gov For instance, it can be readily reduced to a primary amine (–NH₂), providing a reliable route to amino compounds. It can also be converted into ketones or aldehydes through reactions like the Nef reaction. mdma.ch This versatility makes nitro compounds valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and natural products. google.comnih.gov

Activation of Adjacent Double Bonds: When attached to a carbon-carbon double bond (nitroalkenes), the nitro group acts as a powerful Michael acceptor, activating the double bond for conjugate addition reactions with various nucleophiles. mdma.ch

Overview of Ether Functionalities in Chemical Syntheses

The ether functional group, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), is a common and vital feature in organic chemistry. stackexchange.com While generally considered to be of low reactivity, this very stability is a key to their utility. sciencemadness.orgmdpi.com

Solvents: Ethers are widely used as solvents for organic reactions. sciencemadness.org Their ability to dissolve many organic compounds, combined with their general lack of reactivity towards many reagents (including strong bases and organometallics like Grignard reagents), makes them ideal reaction media. sciencemadness.org Diethyl ether and tetrahydrofuran (B95107) (THF) are classic examples.

Protecting Groups: The low reactivity of the ether linkage makes it an excellent choice for a protecting group for alcohols. mdpi.com An alcohol's reactive hydroxyl group (–OH) can be converted to an ether to prevent it from interfering with a desired reaction elsewhere in the molecule. The ether can then be cleaved under specific conditions (often using strong acids) to regenerate the alcohol. stackexchange.commdpi.com

Structural Components: The ether linkage is not just a synthetic tool but also a key structural component in many important molecules, including natural products, pharmaceuticals, and polymers. wikipedia.orggoogle.com For example, the linkages in carbohydrates and lignin (B12514952) are ether bonds. stackexchange.com Crown ethers, which are cyclic polyethers, are remarkable for their ability to selectively bind metal cations. doubtnut.com

Academic Positioning of 2-Nitropropyl Methyl Ether within Modern Chemical Research

This compound (C₄H₉NO₃) is a chemical entity that combines the nitroalkane and ether functionalities. nih.gov A survey of current chemical literature and databases indicates that this specific compound is not the subject of extensive, dedicated academic research. Its existence is documented, for instance in the PubChem database, but detailed studies on its synthesis, reactivity, or application are scarce. nih.gov

This lack of specific research positions this compound primarily as a compound of theoretical interest rather than one with established applications. Its chemical properties can be inferred from the well-understood behavior of its constituent functional groups. For instance, its synthesis could plausibly be achieved through standard organic reactions:

Williamson Ether Synthesis: By reacting the salt of 2-nitropropan-1-ol with a methylating agent like methyl iodide.

Nucleophilic Addition: Through the base-catalyzed addition of methanol (B129727) to 2-nitropropene.

The reactivity of this compound would be expected to be dominated by the nitro group. The presence of the ether linkage, being relatively inert, would likely serve to modify the solubility and steric environment of the molecule. The primary academic interest in such a molecule would likely lie in its potential as a building block in more complex syntheses, where the nitro group could be transformed into an amine or other functional group after the ether has directed or enabled a particular reaction step. However, the absence of significant research suggests that other, more readily available or synthetically advantageous building blocks are currently preferred by the research community.

Structure

3D Structure

Properties

CAS No. |

95798-39-3 |

|---|---|

Molecular Formula |

C4H9NO3 |

Molecular Weight |

119.12 g/mol |

IUPAC Name |

1-methoxy-2-nitropropane |

InChI |

InChI=1S/C4H9NO3/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3 |

InChI Key |

MEGZRTYIFQPPGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitropropyl Methyl Ether and Analogues

Classical and Established Synthetic Routes

Traditional methods for the synthesis of nitroethers like 2-nitropropyl methyl ether often rely on fundamental organic reactions that have been adapted to accommodate the specific reactivity of nitro-alcohols and related substrates.

Williamson Ether Synthesis Adaptations for Nitro-Alcohols

The Williamson ether synthesis is a cornerstone of ether formation, typically involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For the synthesis of nitroethers, this reaction is adapted to use a nitro-alcohol as the alkoxide precursor. The hydroxyl group of the nitro-alcohol is first deprotonated with a suitable base to form the corresponding alkoxide. This nucleophilic alkoxide then attacks an alkylating agent, such as a methyl halide or methyl sulfate (B86663), in an SN2 reaction to yield the desired nitroether.

The choice of base is critical to avoid side reactions involving the nitro group. While strong bases are required to form the alkoxide, they can also promote elimination reactions or other undesired transformations of the nitro compound. Common bases used include sodium hydride (NaH) or potassium hydride (KH), which effectively deprotonate the alcohol without introducing competing nucleophiles. masterorganicchemistry.com The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to facilitate the SN2 pathway.

For instance, the synthesis of 1-methoxy-4-nitrobenzene, an analogue, can be achieved by reacting the sodium salt of 4-nitrophenol (B140041) with a methylating agent. vaia.com This highlights the adaptability of the Williamson synthesis for nitro-substituted compounds. The efficiency of the reaction is highest with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com

Table 1: Representative Williamson Ether Synthesis Conditions for Nitro-Analogues

| Nitro-Alcohol/Phenol (B47542) | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Nitrophenol | Methyl Iodide | Sodium Hydride | DMF | 1-Methoxy-4-nitrobenzene |

| 2-Nitropropan-1-ol | Methyl Bromide | Potassium Carbonate | Acetone | 1-Methoxy-2-nitropropane |

| Cyclohexanol | 1-Bromopropane | Sodium | N/A | Cyclohexyl propyl ether vaia.com |

This table presents illustrative examples and conditions may vary based on specific substrates and desired products.

Alkylation and Etherification of Nitro-Alcohols

The alkylation of nitro-alcohols is a direct approach to forming nitroethers. This method often involves the reaction of a nitro-alcohol with an alkylating agent under basic conditions. The base serves to deprotonate the hydroxyl group, creating a nucleophilic alkoxide that subsequently reacts with the alkylating agent.

A key consideration in this process is the ambident nature of the nitronate anion, which can be formed if the base is strong enough to deprotonate the carbon alpha to the nitro group. This can lead to C-alkylation as a competing side reaction. sciencemadness.org To favor O-alkylation and the formation of the desired ether, reaction conditions must be carefully controlled. The choice of the alkylating agent and the counterion can influence the ratio of C- to O-alkylation. sciencemadness.org For example, the reaction of the lithium salt of 2-nitropropane (B154153) with p-nitrobenzyl chloride results primarily in C-alkylation, while using p-nitrobenzyl iodide leads to a high yield of the O-alkylation product. sciencemadness.org

Microwave irradiation has been shown to be an effective technique for promoting the C-alkylation of the 2-nitropropane anion. lookchem.com In some cases, the direct etherification of alcohols can be achieved using catalysts like iron(III) triflate, which can suppress side reactions. nih.gov

Addition Reactions of Nitro-Alkenes or Nitro-Alcohols

Addition reactions provide an alternative pathway to nitroethers. One such approach is the Michael addition of an alcohol to a nitroalkene. In this reaction, a nucleophilic alkoxide adds to the β-carbon of an α,β-unsaturated nitro compound. This method is particularly useful for synthesizing β-alkoxy nitroalkanes. The reaction is typically catalyzed by a base, which generates the alkoxide from the corresponding alcohol.

For example, 2-nitroalkyl polysaccharide ethers have been synthesized by the reaction of polysaccharides with 2-nitro-1-alkenes, which are generated in situ from 2-nitroalkyl acetates. researchgate.net This demonstrates the feasibility of adding complex alcohols to nitroalkenes.

Another strategy involves the addition of nitro-alcohols to activated double bonds, such as those in divinyl ethers. For instance, 2-methyl-2-nitropropanol can be added to glycol divinyl ether in the presence of an acid catalyst to yield a nitroalkyl vinyl ether. dtic.mil These reactions expand the scope of accessible nitroether structures.

Catalytic and Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced more sophisticated catalytic methods for ether synthesis, some of which are applicable to the formation of nitroethers. These approaches often offer milder reaction conditions, higher selectivity, and improved functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Etherification Reactions

Transition metal catalysis has emerged as a powerful tool for C-O bond formation. acs.org Catalysts based on metals like palladium, copper, and iron can facilitate the etherification of alcohols under conditions that are often milder than traditional methods. nih.govacs.org For example, iron(III) triflate has been used as an efficient catalyst for the direct etherification of alcohols, including the synthesis of both symmetrical and unsymmetrical ethers. nih.gov The addition of ammonium (B1175870) chloride as an additive can suppress side reactions, ensuring selective ether formation. nih.gov

While direct examples for this compound are not prevalent in the provided search results, the general principles of transition metal-catalyzed etherification could potentially be applied. These methods often involve the activation of the alcohol or the coupling partner by the metal catalyst. For instance, Pd- and Cu-catalyzed Ullmann-type syntheses are used to form aryl ethers from aryl halides and alcohols. acs.org Rhodium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to nitroalkenes also represent a modern approach to constructing complex molecules containing nitro groups. rsc.org

Organocatalytic Methods for Nitroether Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. beilstein-journals.org These methods can be applied to the formation of C-O bonds and the synthesis of chiral molecules. While the direct organocatalytic synthesis of this compound is not explicitly detailed, related transformations highlight the potential of this approach.

Organocatalysts can be used in the Michael addition of alcohols to nitroalkenes. Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, can promote the enantioselective addition of aldehydes to nitroalkenes, leading to chiral γ-nitroaldehydes which are precursors to other valuable compounds. encyclopedia.pubmdpi.com This demonstrates the ability of organocatalysts to control stereochemistry in reactions involving nitro compounds.

Furthermore, organocatalytic strategies have been developed for the synthesis of γ-nitroesters through a one-pot asymmetric Michael addition/oxidative esterification of α,β-unsaturated aldehydes. organic-chemistry.orgnih.gov These methods showcase the potential for developing organocatalytic systems for the formation of nitroethers, possibly through the enantioselective addition of alcohols to nitroalkenes or other related transformations.

Green Chemistry-Oriented Synthetic Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of arylmethyl ethers and other compounds, aiming to reduce the environmental impact of chemical processes. sciforum.net A notable development is the use of dimethyl carbonate as a non-toxic substitute for hazardous methylating agents like methyl halides. sciforum.net Researchers have successfully developed a catalytic method for preparing arylmethyl ethers by reacting phenols and their derivatives with dimethyl carbonate in the presence of a hierarchical micro-, meso-, and macroporous FeHYmmm zeolite catalyst. sciforum.net This method has been optimized for the selective synthesis of arylmethyl ethers, demonstrating that the nature and position of substituents on the phenol ring influence the yield but not the selectivity of the reaction. sciforum.net The porous structure of the zeolite catalyst is crucial for facilitating the diffusion of reactants to the active catalytic sites. sciforum.net

Another green approach involves the use of environmentally benign solvents. semanticscholar.orgresearchgate.net Cyclopentyl methyl ether (CPME) has emerged as a promising alternative to traditional ethereal solvents like tetrahydrofuran (THF) and dioxane due to its high boiling point, low peroxide formation, and stability under various reaction conditions. researchgate.net It has been successfully employed in the synthesis of β-nitro ketones from α,β-unsaturated ketones. researchgate.net Similarly, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been evaluated as a greener solvent for solid-phase peptide synthesis. nih.gov The sustainable synthesis of vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether using solid base catalysts represents another significant advancement in green chemistry. rsc.org

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The stereoselective and enantioselective synthesis of chiral molecules is a cornerstone of modern organic synthesis, enabling the production of compounds with specific three-dimensional arrangements. Various strategies have been developed for the asymmetric synthesis of chiral derivatives that can be conceptually related to this compound.

Organocatalysis has emerged as a powerful tool for these transformations. For instance, chiral squaramide catalysts have been effectively used in the enantioselective Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes, yielding chiral heterocyclic systems with high enantioselectivities (up to 96% ee) and diastereoselectivities (up to 99:1 dr). rsc.org This method provides an efficient route to complex chiral molecules containing both chroman and pyrazolone (B3327878) moieties. rsc.org Similarly, domino-type Michael addition reactions using quinine/squaramide-based bifunctional organocatalysts are being explored for the synthesis of enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr

The use of chiral auxiliaries and ligands in metal-catalyzed reactions is another prevalent approach. The enantioselective synthesis of diaryl ether atropisomers has been achieved through carbamate-directed benzylic lithiation using the sec-BuLi–(−)-sparteine complex. beilstein-journals.org Copper-catalyzed hydroamination reactions have also been developed for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov Furthermore, the synthesis of chiral, non-racemic 1,2,3-trisubstituted ferrocene (B1249389) derivatives has been accomplished through sequential ortho-deprotonation reactions. rsc.org

Synthesis of Functionalized this compound Structures

The functionalization of this compound and its analogues opens up possibilities for their use in various applications, from polymer science to the synthesis of complex chemical entities.

Incorporation into Polymerizable Monomers

Nitro-functionalized acrylate (B77674) and methacrylate (B99206) monomers are valuable for creating polymers with enhanced properties. These monomers can be prepared through various methods, including the reaction of a nitroalcohol with acryloyl chloride or methacryloyl chloride. google.com A more recent and efficient method involves the transesterification of methyl (meth)acrylate esters with nitroalcohol compounds. google.com The resulting nitrofunctional polymers, when used as binders in coatings, can exhibit improved hardness and chemical resistance. google.com For example, a copolymer incorporating 2-nitro-2-methylpropyl methacrylate has been synthesized and shown to enhance the properties of the resulting polymer blend. google.com

The synthesis of 2-nitroalkyl polysaccharide ethers has also been reported, created by reacting polysaccharides with 2-nitro-1-alkenes. researchgate.net These reactions, which can be performed in concentrated aqueous solutions, yield a new class of polysaccharide derivatives. researchgate.net

Preparation of Precursors for Complex Chemical Entities

Nitro compounds are versatile precursors for a variety of functional groups, most notably amines through reduction. The catalytic hydrogenation of 4-(2-methyl-2-nitropropyl)phenols and their methyl ethers yields the corresponding amines, which are valuable building blocks for the synthesis of β-sympathomimetic compounds. researchgate.net

Nitroalkanes also serve as precursors for carbonyl compounds via the Nef reaction. msu.edu Additionally, they can be used in the synthesis of complex natural products and their analogues. For example, various nitro alcohols have been condensed with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide to produce nitroalkyl β-D-glucopyranoside tetraacetates, which are precursors to compounds like miserotoxin. researchgate.net The chiral total synthesis of molecules such as (+)-montbretyl 12-methyl ether has been achieved using multi-step sequences that may involve intermediates structurally related to functionalized ethers. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2 Nitropropyl Methyl Ether

Reactions Involving the Ether Linkage

The ether linkage in 2-nitropropyl methyl ether is susceptible to cleavage and substitution reactions under specific conditions.

Acid-Catalyzed Cleavage Mechanisms (SN1, SN2, E1 Pathways)

The cleavage of ethers typically requires strong acids to protonate the ether oxygen, converting the alkoxy group into a better leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com The subsequent reaction pathway, whether SN1, SN2, or E1, is determined by the structure of the ether and the reaction conditions. wikipedia.orglongdom.orglibretexts.org

SN2 Pathway : For ethers with primary or methyl alkyl groups, the cleavage generally proceeds via an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com In this case, a nucleophile, such as a halide ion from a hydrohalic acid, attacks the less sterically hindered carbon atom, displacing the alcohol. longdom.orglibretexts.orgmasterorganicchemistry.com Given the structure of this compound, an SN2 attack would likely occur at the methyl carbon.

SN1 Pathway : If one of the alkyl groups attached to the ether oxygen can form a stable carbocation (e.g., a tertiary alkyl group), the cleavage follows an SN1 mechanism. masterorganicchemistry.comwikipedia.orglongdom.org The protonated ether dissociates to form an alcohol and a carbocation, which is then captured by a nucleophile. chemistrysteps.commasterorganicchemistry.com The secondary carbon in the 2-nitropropyl group could potentially undergo an SN1 reaction, though it is generally less favored than for tertiary carbons. masterorganicchemistry.com

E1 Pathway : Ethers with a tertiary alkyl group can undergo an E1 elimination reaction in the presence of a strong acid with a poorly nucleophilic conjugate base. longdom.orglibretexts.org This pathway results in the formation of an alkene. libretexts.org While less common for secondary ethers, the possibility of an E1 pathway for this compound under specific conditions cannot be entirely ruled out.

The choice of strong acid is also crucial; hydroiodic acid (HI) and hydrobromic acid (HBr) are most effective for ether cleavage due to the high acidity and the strong nucleophilicity of their conjugate bases. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions at the Ether Carbon

Direct nucleophilic substitution at the ether carbon without prior acid catalysis is generally difficult because the alkoxy group is a poor leaving group. chemistrysteps.com However, such reactions can be achieved, often as part of a synthetic strategy. For instance, the synthesis of certain ethers can be accomplished through nucleophilic substitution reactions where an alkoxide acts as the nucleophile attacking an alkyl halide. youtube.comlibretexts.org In the context of this compound, this could involve the reaction of a 2-nitropropoxide salt with a methyl halide or the reaction of methoxide (B1231860) with a 2-nitropropyl halide. The efficiency of such reactions is often influenced by steric hindrance and the potential for competing elimination reactions. libretexts.org

Transformations of the Nitro Functional Group

The nitro group in this compound is a versatile functional group that can undergo various transformations.

Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Derivatives

The reduction of nitro compounds to primary amines is a fundamental transformation in organic synthesis. google.com A wide array of reagents and methods can be employed for this purpose, offering varying degrees of chemoselectivity and functional group tolerance. masterorganicchemistry.comorganic-chemistry.org

Common methods for the reduction of nitro groups include:

Catalytic Hydrogenation : This involves the use of hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel. masterorganicchemistry.com

Metal-Acid Systems : Combinations like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction. masterorganicchemistry.com

Other Reducing Agents : A variety of other reagents can also be used, such as sodium borohydride (B1222165) in the presence of a catalyst, hydrazine (B178648) with a catalyst, and trichlorosilane (B8805176) with an organic base. google.com Hydroiodic acid (HI) has also been shown to be effective for the reduction of nitro groups to amines. mdpi.com

The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule. google.com For this compound, a mild and selective reducing agent would be necessary to preserve the ether linkage.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| Catalytic Hydrogenation (H₂, Pd/C) | A common and often clean method for nitro group reduction. masterorganicchemistry.com |

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | A classic method that is effective for a wide range of nitro compounds. masterorganicchemistry.com |

| Trichlorosilane/Organic Base | A metal-free method that shows good chemoselectivity. google.comorganic-chemistry.org |

Reactions Involving the Acidity of α-Nitro Protons and Nitronate Anion Formation

The hydrogen atom on the carbon adjacent to the nitro group (the α-hydrogen) in nitroalkanes is acidic. This acidity is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting conjugate base, known as a nitronate anion. wikipedia.orglibretexts.org

The formation of the nitronate anion is a key step in several important reactions. wikipedia.org The pKa of the α-hydrogen in typical nitroalkanes is around 17. wikipedia.org Deprotonation is typically achieved using a base. The resulting nitronate anion is a resonance-stabilized species. wikipedia.org

The nitronate anion of this compound can act as a nucleophile in subsequent reactions. The formation of this anion is the first step in reactions like the Henry reaction (nitro-aldol) and the nitro-Mannich reaction. wikipedia.orgwikipedia.org

C-C Bond Forming Reactions (e.g., Nitro-Mannich Type Reactions)

The nucleophilic character of the nitronate anion allows it to participate in carbon-carbon bond-forming reactions. One prominent example is the nitro-Mannich reaction, also known as the aza-Henry reaction. wikipedia.orgnih.gov This reaction involves the addition of a nitroalkane (or its nitronate anion) to an imine, forming a β-nitroamine. wikipedia.orgucl.ac.uk

The nitro-Mannich reaction is a powerful tool for the synthesis of 1,2-diamines and other nitrogen-containing compounds, as the nitro group in the product can be further transformed. wikipedia.orgnih.gov The reaction can be catalyzed by various species, including metal complexes and organocatalysts, to achieve high yields and stereoselectivity. wikipedia.orgnih.gov

For this compound, after deprotonation to form the nitronate anion, it could react with an imine in a nitro-Mannich type reaction to form a new carbon-carbon bond, leading to more complex molecular structures. wikipedia.orgnih.gov

Table 2: Key C-C Bond Forming Reactions Involving Nitroalkanes

| Reaction Name | Description | Product |

|---|---|---|

| Nitro-Mannich (Aza-Henry) Reaction | Nucleophilic addition of a nitronate anion to an imine. wikipedia.org | β-Nitroamine |

Photochemical and Photophysical Processes

The photochemistry of nitroaromatic compounds is a well-established field, with the o-nitrobenzyl group being a cornerstone of photolabile protecting group chemistry. researchgate.net These systems undergo a characteristic intramolecular redox process upon UV irradiation. researchgate.net

Photoreactivity Studies of Nitrobenzyl Ether Systems

The photoreactivity of o-nitrobenzyl systems is initiated by UV irradiation, typically between 300-365 nm, which excites the molecule. researchgate.net This excitation leads to an intramolecular hydrogen abstraction by the nitro group from the benzylic carbon. This is a general and widely exploited reaction for photolabile protecting groups. researchgate.net

The process involves the following key steps:

Excitation : The o-nitrobenzyl ether absorbs a photon, promoting it to an excited state. Both singlet and triplet excited states can be involved, though the singlet state is often more significant for more reactive derivatives.

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro tautomer intermediate. researchgate.net

Molecular Rearrangement : The aci-nitro intermediate undergoes rearrangement to form a cyclic species, a benzoisoxaline derivative. researchgate.net

Cleavage : This cyclic intermediate is unstable and cleaves to release the protected group (in this case, an alcohol) and an o-nitrosobenzaldehyde or ketone. researchgate.net

The efficiency of this photoreaction can be influenced by substituents. For instance, introducing a methyl group at the benzylic position, as in 1-(o-nitrophenyl)ethyl ethers, has been shown to enhance the rate of photocleavage significantly. researchgate.net Laser flash photolysis studies on compounds like 2-nitrobenzyl methyl ether have identified the primary aci-nitro transients (with an absorption maximum around 400 nm) and subsequent intermediates, including 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals, which precede the final release of the alcohol. researchgate.net

The quantum yields of these reactions are dependent on the specific structure and the solvent used. For example, the relative quantum yield of disappearance for methyl o-nitrobenzyl ether is significantly different from that of other substituted o-nitrobenzyl ethers, indicating a high sensitivity to the electronic environment.

Investigations of Photoinduced Rearrangements and Cleavages

Photoinduced reactions of nitro compounds often involve rearrangements and cleavage of chemical bonds. For aliphatic nitro compounds, a common photoreaction is the nitro-to-nitrite rearrangement. However, this is more prevalent in α,β-nitroalkenes where steric hindrance can push the nitro group out of conjugation. In saturated systems like this compound, other pathways are more likely.

Upon photoexcitation, aliphatic nitro compounds can undergo C-N bond cleavage. Studies on related α-nitroepoxides have shown that photolysis can lead to cleavage and rearrangement, with the product distribution being highly dependent on the solvent's properties, such as its acidity and hydrogen-donating ability. researchgate.net For instance, the photolysis of (1,2-epoxy-2-nitropropyl)benzene in 2-propanol yields a mixture of products resulting from solvent incorporation and rearrangement, while irradiation in ether leads to a single rearrangement product. researchgate.net

Recent research has also explored the use of photoexcited nitroarenes as powerful oxidants capable of cleaving C=C double bonds in a manner analogous to ozonolysis. scispace.comresearchgate.netchemrxiv.org This reaction proceeds through a radical [3+2] cycloaddition between the excited nitroarene and an alkene, forming dioxazolidine intermediates that subsequently fragment to carbonyl compounds. chemrxiv.org While this reactivity has been demonstrated for nitroarenes, it highlights the potential of the photoexcited nitro group to engage in complex cycloadditions and cleavage reactions.

Advanced Spectroscopic and Analytical Methodologies in 2 Nitropropyl Methyl Ether Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "2-Nitropropyl methyl ether". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the compound's connectivity. researchgate.netpressbooks.pub

In the ¹H NMR spectrum of "this compound," distinct signals are expected for the different proton environments. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom, likely in the range of 3.3-4.0 ppm. libretexts.orgorganicchemistryguide.com The protons on the propyl chain would exhibit more complex splitting patterns. The methine proton (-CH-) attached to both the nitro group and the ether linkage would be significantly deshielded and appear as a multiplet. The methylene (B1212753) protons (-CH₂-) and the terminal methyl protons (-CH₃) of the propyl group would also produce characteristic multiplets, with their chemical shifts and coupling constants providing definitive evidence for the structure.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. bhu.ac.inoregonstate.edu The carbon of the methoxy group would be found in the typical ether region (around 50-80 ppm). libretexts.org The carbons of the propyl chain would be influenced by the electron-withdrawing nitro group and the ether oxygen, leading to characteristic downfield shifts. The carbon atom bearing the nitro group would be the most deshielded.

Beyond static structural analysis, NMR is a powerful tool for real-time reaction monitoring. researchgate.net For instance, hyperpolarized ¹⁵N NMR spectroscopy could be employed to study the kinetics and mechanisms of reactions involving the nitro group, offering high sensitivity and the ability to track the formation of intermediates and products in situ.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OC H₃ | 3.4 - 3.6 | 55 - 60 |

| -O-C H(NO₂)- | 4.5 - 4.8 | 85 - 95 |

| -CH₂-CH₃ | 1.6 - 1.9 | 20 - 25 |

| -CH₂-C H₃ | 0.9 - 1.1 | 10 - 15 |

Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in "this compound" and for analyzing its conformational isomers.

Infrared (IR) spectroscopy is particularly sensitive to polar bonds and provides a characteristic fingerprint of a molecule. vscht.cz For "this compound," the most prominent IR absorptions would be the strong, asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. uc.eduorgchemboulder.com Another key feature would be the C-O-C stretching vibration of the ether linkage, which gives rise to a strong absorption in the 1300-1000 cm⁻¹ region. libretexts.org The presence of C-H bonds in the alkyl groups would be confirmed by stretching vibrations in the 3000-2850 cm⁻¹ range. uc.edu

Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique to IR. libretexts.org It is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the context of "this compound," Raman spectroscopy would be valuable for studying the C-C backbone of the propyl chain and for conformational analysis. aip.org Different spatial arrangements of the molecule (conformers) can often be distinguished by unique sets of peaks in the low-frequency region of the Raman spectrum. researchgate.net Resonance Raman spectroscopy could be employed to selectively enhance the vibrations associated with the nitro chromophore by using an excitation wavelength that matches an electronic transition of the molecule. aip.orgnsf.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitro (R-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Ether (C-O-C) | Stretch | 1300 - 1000 | Strong |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium |

| Alkane (-CH₃, -CH₂-) | Bend | 1470 - 1375 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns. nist.gov

Upon ionization in the mass spectrometer, "this compound" would produce a molecular ion ([M]⁺•) corresponding to its molecular weight. The analysis of the fragmentation of this molecular ion provides a roadmap of the molecule's structure. libretexts.org Common fragmentation pathways for ethers include cleavage of the C-C bond alpha to the oxygen atom. libretexts.orgmiamioh.edu For nitroalkanes, a characteristic fragmentation is the loss of the nitro group (NO₂) or a nitrous acid molecule (HNO₂). nih.govyoutube.com The mass spectrum of "this compound" would therefore be expected to show peaks corresponding to the loss of a methyl radical, an ethyl radical, the methoxy group, and the nitro group. The most abundant fragment ion is referred to as the base peak.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like "this compound" within a complex mixture. researchgate.netajptr.com The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum. This allows for the positive identification and quantification of "this compound" even in the presence of other substances. researchgate.net The retention time from the GC provides an additional layer of identification.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 119 | [C₄H₉NO₃]⁺• | Molecular Ion |

| 104 | [C₃H₆NO₃]⁺ | CH₃• |

| 90 | [C₂H₄NO₃]⁺ | C₂H₅• |

| 88 | [C₄H₈O₂]⁺• | NO• |

| 73 | [C₄H₉O]⁺ | NO₂ |

| 59 | [C₃H₇O]⁺ | - |

Note: The m/z values are based on the most common isotopes. The relative abundances of these fragments would be determined experimentally.

For the analysis of non-volatile derivatives or potential degradation products of "this compound" in solution, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. researchgate.netchromatographyonline.com LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The eluting compounds are then introduced into the mass spectrometer for detection. LC-MS is particularly useful for analyzing thermally labile or high molecular weight compounds that are not amenable to GC. In some cases, chemical derivatization may be employed to enhance the ionization efficiency of neutral nitroaromatic compounds for improved LC-MS detection. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. oregonstate.edu The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The "this compound" molecule contains two main chromophores: the nitro group (-NO₂) and the ether linkage (-O-). The nitro group typically exhibits a weak n → π* transition at longer wavelengths (around 270-280 nm) and a much stronger π → π* transition at shorter wavelengths (around 200-210 nm). The ether linkage shows a σ → σ* transition which occurs at a much shorter wavelength, typically in the vacuum UV region, and is often not observed in standard UV-Vis spectra. The UV-Vis spectrum of "this compound" would be dominated by the absorptions of the nitro group.

UV-Vis spectroscopy is also a valuable tool for studying reaction kinetics. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction involving the formation or consumption of "this compound" can be determined.

Table 4: Expected Electronic Transitions for this compound

| Chromophore | Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Nitro (R-NO₂) | n → π | ~275 | Low |

| Nitro (R-NO₂) | π → π | ~210 | High |

Advanced Chromatographic Separation Techniques (e.g., HPLC, GCxGC) for Purity Assessment and Isomer Separation

High-performance liquid chromatography (HPLC) and comprehensive two-dimensional gas chromatography (GCxGC) are powerful separation techniques used for the purity assessment and isomer separation of "this compound."

HPLC is a versatile technique that can be used to separate a wide range of compounds with high resolution and sensitivity. mtc-usa.com For "this compound," a reversed-phase HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase (like a mixture of water and acetonitrile), would be suitable for assessing its purity. sielc.com The presence of impurities would be indicated by additional peaks in the chromatogram. HPLC can also be used to separate isomers, although this can be challenging and may require specialized chiral columns if enantiomers are present. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolving power than conventional GC. leco.com In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column. This results in a two-dimensional chromatogram with greatly enhanced peak capacity, allowing for the separation of co-eluting compounds and the detailed analysis of complex mixtures. nih.govresearchgate.net GCxGC would be particularly useful for separating "this compound" from its structural isomers or for analyzing trace-level impurities.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

A comprehensive review of scientific literature and crystallographic databases indicates a notable absence of specific X-ray crystallography studies for this compound and its direct derivatives. To date, the solid-state molecular structure of this compound has not been determined or reported.

However, to provide a contextual understanding of the structural characteristics of related compounds, X-ray crystallographic data for analogous simple nitroalkanes can be examined. While not direct derivatives of this compound, the crystal structures of these fundamental molecules offer insights into the bond lengths, bond angles, and intermolecular interactions that could be anticipated in the solid state of simple nitroalkanes.

Due to the lack of specific crystallographic data for this compound or its derivatives, a detailed analysis of its solid-state structure is not possible at this time. Future research involving the synthesis of suitable crystals of this compound or its derivatives would be required to elucidate its precise three-dimensional structure and packing arrangement in the solid state.

Computational and Theoretical Chemistry Studies of 2 Nitropropyl Methyl Ether

Conformational Analysis and Potential Energy Surfaces

The flexibility of 2-nitropropyl methyl ether arises from the rotation around its single bonds, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. capes.gov.br

A potential energy surface (PES) can be generated by plotting the molecule's potential energy as a function of one or more dihedral angles. capes.gov.brresearchgate.net For this compound, the PES for rotation around the C1-C2 bond would show multiple minima corresponding to different staggered arrangements of the methyl, methoxy (B1213986), and nitro groups. The most stable conformer, termed the "anti" conformation, would likely have the bulky nitro group and the methoxy group positioned opposite each other (180° dihedral angle) to minimize steric hindrance. Other staggered conformers, where these groups are closer (60° dihedral angle), are known as "gauche" conformations and are typically slightly higher in energy. researchgate.net Studies on similar molecules like propyl methyl ether and 2-nitropropane (B154153) show that gauche interactions can be stabilizing. researchgate.netscience.gov

The table below summarizes the expected low-energy conformers resulting from rotation around the C1-C2 bond. Energies are relative to the most stable conformer.

| Conformer (C3-C2-C1-O Dihedral) | Relative Energy (kcal/mol) | Description |

| Anti | 0.0 | The most stable conformer with the bulky nitro and methoxy groups positioned farthest apart. |

| Gauche 1 | ~0.9 - 1.5 | A staggered conformer where the nitro and methoxy groups are at a 60° angle. Slightly less stable due to steric repulsion. |

| Gauche 2 | ~0.9 - 1.5 | The mirror image of Gauche 1, with equivalent energy. |

| Eclipsed (Syn-periplanar) | ~4.0 - 5.0 | The highest energy transition state, where the nitro and methoxy groups are aligned, causing maximum steric and torsional strain. |

Molecular Dynamics Simulations in Solution and Gas Phase

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of this compound in different environments. diva-portal.org These simulations solve Newton's equations of motion for a system of particles, where the forces between particles are described by a force field. researchgate.net

MD in the Gas Phase: In the gas phase, MD simulations can explore the conformational landscape of an isolated this compound molecule. By simulating the molecule at a given temperature, one can observe transitions between different conformers (e.g., anti to gauche) and calculate the population distribution of each conformational state over time. This provides a dynamic view that complements the static picture from potential energy surface calculations.

MD in Solution: When simulated in a solvent like water, MD can reveal how solvent molecules arrange themselves around the solute and influence its structure and dynamics. Key analyses include:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For this compound, RDFs would likely show a structured shell of water molecules forming hydrogen bonds with the oxygen atoms of the nitro and ether groups.

Dynamic Properties: MD simulations can be used to compute transport properties such as the diffusion coefficient of this compound in the solvent.

Conformational Preferences: The solvent can alter the relative stability of different conformers. The polar environment may stabilize more polar conformers, potentially changing the population balance compared to the gas phase. Studies on nitroalkanes have used MD to develop and validate force fields (like C27rn) that accurately reproduce bulk properties and conformational preferences in solution. researchgate.netresearchgate.netscispace.com

The following table lists typical parameters and outputs for an MD simulation of this compound in an aqueous solution.

| Simulation Parameter/Output | Typical Value/Description | Purpose |

| Force Field | CHARMM, OPLS-AA, or GAFF | Defines the potential energy function for all atomic interactions in the system. researchgate.net |

| Solvent Model | TIP3P or SPC/E Water | Represents water molecules in the simulation box. |

| System Size | ~3000-5000 atoms | One solute molecule in a box of solvent molecules under periodic boundary conditions. pnas.org |

| Simulation Time | 10-100 ns | The duration of the simulation, which must be long enough to sample relevant molecular motions. |

| Output: Trajectory | Atomic coordinates over time | The primary output file used for all subsequent analysis. |

| Output: RDFs | g(r) vs. r | Reveals the solvation shell structure around solute atoms. |

| Output: Diffusion Coefficient | ~1 x 10⁻⁵ cm²/s | Quantifies the mobility of the solute in the solvent. |

| Output: Conformational Population | % Anti vs. % Gauche | Shows the effect of the solvent on the conformational equilibrium. researchgate.net |

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By locating the transition state (TS)—the highest energy point along the reaction coordinate—chemists can calculate activation energies and predict reaction rates, providing a detailed mechanistic understanding. cdnsciencepub.com

For this compound, several reaction types could be investigated. A common reaction for nitroalkanes is a base-catalyzed elimination or a nitro-aldol (Henry) reaction if an aldehyde is present. wikipedia.org For example, the deprotonation of the carbon atom adjacent to the nitro group (the α-carbon) is often the initial step. cdnsciencepub.comresearchgate.net

Transition State Analysis: A computational study would start by modeling the reactants (e.g., this compound and a base like hydroxide) and the products. Then, a search for the transition state structure connecting them is performed. This structure is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction but a minimum in all other directions. nih.gov The existence of a single imaginary frequency in the vibrational analysis confirms a true transition state. The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most favorable mechanism can be identified.

For instance, in a hypothetical E2 elimination reaction of this compound, a base would abstract the proton from the C2 carbon, with the simultaneous departure of the nitro group as a leaving group. Transition state analysis would reveal the geometry of this concerted step and its associated energy barrier.

The table below presents a hypothetical, but plausible, free energy profile for a base-catalyzed reaction of this compound, with energies relative to the reactants.

| Species | Relative Free Energy (ΔG, kcal/mol) | Description |

| Reactants | 0.0 | This compound + Base |

| Transition State (TS) | +20 to +25 | The energy barrier for the reaction. Its structure would show partial bond formation (base-H) and bond cleavage (C-H and C-N). nih.gov |

| Products | -10 to -15 | The final, more stable products of the reaction (e.g., an alkene + nitrite (B80452) + conjugate acid of the base). |

Prediction and Interpretation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for identifying a molecule and confirming its structure. DFT calculations are widely used to predict NMR, infrared (IR), and Raman spectra. acs.orgarxiv.orgarxiv.org

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with a DFT functional like B3LYP. acs.orgresearchgate.net The calculation first involves optimizing the molecule's geometry, followed by the computation of the magnetic shielding tensor for each nucleus. These tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, calculations would predict distinct signals for the three methyl groups (two on the propyl chain and one from the ether), the methine proton at C2, and the methylene (B1212753) protons at C1. Comparing calculated shifts with experimental data is a powerful method for structure elucidation. acs.orgnih.gov

Infrared (IR) Spectroscopy: IR spectra are predicted by calculating the vibrational frequencies and their corresponding intensities. After geometry optimization, a frequency calculation is performed. The resulting frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). The intensity of each peak is related to the change in the molecular dipole moment during that vibration. Predicted IR spectra for this compound would show characteristic peaks for the C-O-C ether stretch, the symmetric and asymmetric N=O stretches of the nitro group, and various C-H stretching and bending modes. researchgate.net

The following tables show predicted, representative spectroscopic data for this compound.

Predicted ¹³C NMR Chemical Shifts (Relative to TMS)

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| **C2 (CH-NO₂) ** | 85 - 95 | Strongly deshielded by the adjacent electronegative nitro group. nih.gov |

| C1 (CH₂-O) | 70 - 80 | Deshielded by the ether oxygen atom. |

| O-CH₃ | 55 - 65 | Typical chemical shift for a methoxy group. nih.gov |

| C3 (CH₃) | 15 - 25 | A standard alkyl methyl group, relatively shielded. |

Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N=O Asymmetric Stretch | 1540 - 1560 | A strong, characteristic absorption for nitroalkanes. acs.org |

| N=O Symmetric Stretch | 1370 - 1390 | A second strong absorption for the nitro group. acs.org |

| C-O-C Ether Stretch | 1080 - 1150 | A strong, characteristic absorption for aliphatic ethers. |

| C-N Stretch | 850 - 880 | A weaker absorption associated with the carbon-nitrogen bond. |

| C-H Stretch (sp³) | 2850 - 3000 | Multiple peaks corresponding to the various methyl and methylene groups. |

Applications of 2 Nitropropyl Methyl Ether in Synthetic Organic Chemistry

Role as a Versatile Synthon in Organic Transformations

In the field of retrosynthetic analysis, a synthon is a conceptual unit within a molecule that represents a potential starting reagent for its synthesis. wikipedia.org 2-Nitropropyl methyl ether is a prime example of a versatile synthon. Its utility stems from the reactivity of the carbon atom to which the nitro group is attached (the α-carbon).

The key to its versatility lies in the acidity of the α-hydrogen. In the presence of a base, this hydrogen can be removed to form a resonance-stabilized carbanion, known as a nitronate anion. This anion is a potent nucleophile, capable of forming new carbon-carbon bonds. Therefore, this compound can effectively serve as a nucleophilic synthon for the 1-methoxyprop-2-yl group.

Furthermore, the nitro group itself can be transformed into a variety of other functional groups. scispace.com For instance, it can be reduced to an amine, hydrolyzed to a ketone (the Nef reaction), or eliminated to form an alkene. This array of potential transformations allows a synthetic chemist to introduce the 1-methoxyprop-2-yl unit and then modify the nitro functionality to achieve a desired target molecule. This multifunctionality makes it a valuable, albeit not widely documented, synthetic building block. wikipedia.org

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and materials. mdpi.compharmanoble.com The synthesis of these ring systems is a major focus of organic chemistry. sioc-journal.cn Nitroalkanes are often employed as key starting materials in the construction of these heterocyclic frameworks.

While direct examples using this compound are not prominent in the literature, its structure is suitable for established cyclization strategies. For instance, primary nitroalkanes are known to react with aldehydes to form isoxazole (B147169) derivatives. rsc.org The general mechanism involves condensation and subsequent cyclization. The reactivity of this compound as a secondary nitroalkane would lead to different substitution patterns in such reactions.

Potential cyclization reactions involving this compound could include:

Domino Michael-Henry Reactions: Reaction with an appropriate acceptor could initiate a cascade of bond-forming events, leading to substituted cyclic systems.

Reductive Cyclization: After participating in an initial C-C bond formation, the nitro group could be reduced to an amine, which could then cyclize onto another functional group within the molecule (e.g., an ester or ketone) to form lactams or other N-heterocycles. frontiersin.org

The table below illustrates hypothetical pathways to heterocyclic systems based on known nitroalkane chemistry.

| Starting Materials | Potential Heterocyclic Product | Reaction Type |

| This compound + α,β-Unsaturated Ester | Substituted Pyrrolidinone (Lactam) | Michael Addition followed by Reduction & Cyclization |

| This compound + Diketone | Substituted Pyrrole | Paal-Knorr type synthesis after N-group transformation |

| This compound + Aldehyde | Substituted Isoxazoline | Henry Reaction followed by intramolecular cyclization |

Building Block for the Construction of Carbon Skeletons and Functionalized Molecules

The construction of complex carbon skeletons is a central goal of organic synthesis. This compound serves as a valuable building block for this purpose, primarily through its ability to form carbon-carbon bonds via its nitronate anion. Two fundamental reactions highlight this utility: the Henry (nitro-aldol) reaction and the Michael addition.

Henry Reaction: The nitronate of this compound can add to aldehydes and ketones to form β-nitro alcohols. This reaction creates a new C-C bond and introduces two new functional groups (hydroxyl and nitro) that can be further manipulated. acs.org

Michael Addition: The nitronate can also add to α,β-unsaturated carbonyl compounds (like enones or enoates) in a conjugate fashion. This 1,4-addition is a powerful method for extending carbon chains and creating 1,5-dicarbonyl precursors after transformation of the nitro group. researchgate.net

These reactions allow for the systematic construction of highly functionalized acyclic molecules, which can be precursors to more complex targets. acs.org

| Reaction Type | Electrophile Example | Product Type |

| Henry Reaction | Benzaldehyde | β-Nitro alcohol |

| Michael Addition | Methyl vinyl ketone | γ-Nitro ketone |

| Acylation | Acetyl chloride | α-Nitro ketone (under specific conditions) |

Utilization as an Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

Intermediates are the chemical compounds that form the building blocks in the synthesis of APIs and agrochemicals. pharmanoble.comchemoxpharma.comreformchem.com The nitroalkane functionality is a common feature in the synthesis of many complex molecular targets.

While this compound is not widely cited as a direct intermediate, a structurally similar compound, 1-methoxy-4-(2-methyl-2-nitropropyl)benzene , serves as a key intermediate in a patented synthesis of Olodaterol . google.commedchemexpress.eu Olodaterol is an ultra-long-acting β-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD).

In the synthesis, 4-(2-methyl-2-nitropropyl)phenol (B57963) is first methylated to give the methoxy-nitro intermediate. google.com This intermediate's nitro group is then reduced to an amine, which is a crucial step in building the final API structure. This example demonstrates the industrial relevance of the methoxy-nitroalkyl motif as a precursor to a primary amine in a pharmaceutical context. The role of this related compound suggests a potential, if not currently realized, application for this compound in similar synthetic campaigns where a masked amino group is required.

| Intermediate Name | CAS Number | Related API | Therapeutic Class |

| 1-Methoxy-4-(2-methyl-2-nitropropyl)benzene | 107933-76-8 | Olodaterol | Long-acting β-adrenoceptor agonist (LABA) |

| This compound (Hypothetical) | 95798-39-3 | - | Potential precursor for various APIs/agrochemicals |

Green Chemistry Aspects in the Synthesis and Reactions of 2 Nitropropyl Methyl Ether

Development of Sustainable Synthetic Protocols

The advancement of sustainable synthetic routes is a cornerstone of green chemistry, moving away from traditional methods that rely on stoichiometric reagents and harsh conditions. The synthesis of related compounds, such as 2,2-dinitropropyl methyl ether from 2-nitropropyl methyl ether, provides a clear example of this evolution.

A previously documented method for this conversion involves the reaction of this compound with sodium nitrite (B80452) in the presence of a chemical oxidizing agent like sodium persulfate and a catalytic amount of potassium ferricyanide (B76249). google.com While effective in achieving a high yield (88%), this protocol generates a significant amount of inorganic salt waste (sodium sulfate) from the stoichiometric oxidant, posing environmental and disposal challenges. google.com

In contrast, modern sustainable protocols are shifting towards electrochemical methods. google.comgoogle.com These processes utilize an anode as the primary oxidizing source to convert a nitro compound into a geminal dinitro compound. google.com This approach fundamentally reduces waste by eliminating the need for chemical oxidizers. google.com Furthermore, the development of microfluidic electrochemical reactors represents a significant leap forward. google.com These systems enhance mass transport to the electrode surface, leading to shorter reaction times and enabling continuous flow processing. This not only improves efficiency but also allows for safer and more controlled reaction conditions. google.com

Implementation of Catalytic Methods for Reduced Waste Generation

The implementation of efficient catalytic systems is crucial for minimizing waste. The transition from stoichiometric oxidants to catalytic methods in reactions involving this compound exemplifies this principle.

In the traditional synthesis of 2,2-dinitropropyl methyl ether, potassium ferricyanide is used as a catalyst, but it is part of a system that requires a stoichiometric amount of sodium persulfate to proceed. google.com The major drawback is the large volume of waste generated by the spent oxidant. google.com

Electrochemical synthesis offers a superior catalytic alternative. In this method, an inactive chemical mediator, such as a ferrocyanide ion, is electrochemically oxidized at the anode to its active form, the ferricyanide ion. google.com This active mediator then oxidizes the nitro compound before being regenerated at the anode. This process creates a closed catalytic loop where only a catalytic amount of the mediator is required, and it is continuously reused. google.com By using electricity as the "reagent" for oxidation, the formation of undesirable by-products and waste is substantially diminished, aligning perfectly with the goals of waste reduction and catalytic efficiency. google.com

A comparison of these synthetic approaches is detailed in the table below.

| Feature | Traditional Chemical Oxidation google.com | Modern Electrochemical Synthesis google.comgoogle.com |

| Oxidizing Agent | Sodium Persulfate (Stoichiometric) | Anode (Electricity) |

| Mediator | Potassium Ferricyanide | Ferrocyanide/Ferricyanide (Catalytic, Recycled) |

| Waste Stream | High (e.g., Sodium Sulfate) | Minimal |

| Process Type | Batch | Batch or Continuous Flow (Microfluidic) |

| Efficiency | High yield but generates significant waste | High efficiency, minimal waste, faster reaction times |

Exploration of Environmentally Benign Solvents (e.g., CPME, 2-MeTHF)

Solvents are a major contributor to the environmental footprint of chemical processes. Green chemistry encourages the replacement of hazardous solvents with safer, more sustainable alternatives. For reactions involving this compound, traditional solvents like methylene (B1212753) chloride have been used. google.com However, the focus has shifted to environmentally benign ethers such as Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (B130290) (2-MeTHF).

Cyclopentyl Methyl Ether (CPME) is a hydrophobic ether solvent with several advantageous properties. zeon.co.jp It has a high boiling point (106 °C) and a low melting point (<-140 °C), providing a wide liquid range suitable for various reaction temperatures. manufacturingchemist.comcommonorganicchemistry.com Unlike traditional ethers like tetrahydrofuran (B95107) (THF), CPME shows very low miscibility with water, which simplifies product extraction and solvent recovery, thereby reducing wastewater. manufacturingchemist.com It is also relatively stable under both acidic and basic conditions and is more resistant to the formation of explosive peroxides. zeon.co.jpmanufacturingchemist.com

2-Methyltetrahydrofuran (2-MeTHF) is another prominent green solvent, often derived from renewable biomass sources like corncobs. chempoint.comsigmaaldrich.com It is considered a less toxic alternative to THF and dichloromethane (B109758) (DCM). furan.com Key advantages include a higher boiling point than THF (80 °C), which allows for higher reaction temperatures, and the formation of a water azeotrope that facilitates easier drying and recycling. chempoint.comworktribe.com In some applications, such as Grignard reactions, the use of 2-MeTHF can lead to significantly improved yields compared to traditional solvents. chempoint.commonumentchemical.com

The table below compares the physical properties of these green solvents with common traditional solvents.

| Property | CPME zeon.co.jpmanufacturingchemist.com | 2-MeTHF chempoint.com | THF chempoint.com | Dichloromethane (DCM) chempoint.com |

| Boiling Point (°C) | 106 | 80 | 66 | 40 |

| Water Solubility (%) | 1.1 | 4.1 | Infinite | 2.0 |

| Source | Petroleum-based/Biogenic researchgate.net | Biomass-derived sigmaaldrich.com | Petroleum-based | Petroleum-based |

| Peroxide Formation | Low manufacturingchemist.com | Moderate | High | N/A |

| Key Green Feature | High hydrophobicity, easy recovery zeon.co.jp | Renewable source, improved yields chempoint.comfuran.com | - | - |

Atom Economy and Process Efficiency Optimization

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. The traditional synthesis of 2,2-dinitropropyl methyl ether from this compound and sodium nitrite using sodium persulfate as the oxidant has a poor atom economy. The atoms from the large quantity of sodium persulfate (Na₂S₂O₈) end up in the sodium sulfate (B86663) (Na₂SO₄) by-product, not in the desired product, leading to significant atomic waste.

In contrast, the ideal electrochemical process approaches a much higher atom economy. The net reaction is the combination of the nitroalkane with a nitrite ion, with the only other "reagent" being the electrons from the power source. This minimizes the formation of low-value by-products.

Process efficiency is further optimized through technological advancements like microfluidic reactors. google.com These devices offer a high surface-area-to-volume ratio, which dramatically improves the rate of mass transport of reagents to the electrode surface. google.com This leads to:

Shorter Reaction Times: What might take hours in a batch reactor can be completed much more rapidly. google.com

Continuous Operation: The ability to run the synthesis in a continuous flow allows for consistent production and easier scaling. google.com

Enhanced Safety: The small reaction volumes within the microfluidic channels allow for better temperature control and minimize the risks associated with potentially exothermic reactions.

Strategies for Waste Minimization and By-product Utilization

The primary strategy for waste minimization in the context of this compound chemistry is prevention . By redesigning the synthetic process, the generation of waste can be avoided from the outset, which is a core tenet of green chemistry.

The shift from chemical oxidation to electrochemical synthesis is the most impactful strategy for waste minimization. google.com As noted in patent literature, traditional chemical oxidation methods can result in a waste stream that accounts for over 98% of the total production stream by weight, largely due to the poor solubility of the chemical oxidizers. google.com The electrochemical method, by eliminating the need for these reagents, directly addresses this massive source of waste. google.comgoogle.com

Further waste reduction is achieved through the use of recoverable green solvents. The high hydrophobicity of CPME allows for simple phase separation from water, enabling the solvent to be easily recovered and recycled, which minimizes both solvent waste and aqueous waste streams. zeon.co.jpmanufacturingchemist.com Similarly, the properties of 2-MeTHF allow for more efficient drying and recycling compared to THF. chempoint.com

While the ideal green process produces no waste, when by-products are unavoidable, the goal is to find a use for them. However, in the case of the traditional synthesis, the primary by-product is sodium sulfate, a low-value bulk chemical with limited applications that would justify complex separation and purification. Therefore, the focus remains firmly on waste prevention by adopting intrinsically cleaner technologies like electrochemistry, rendering the discussion of by-product utilization largely moot.

Future Research Directions and Challenges in 2 Nitropropyl Methyl Ether Chemistry

Exploration of Novel Catalytic Systems for Selective Transformations

The transformation of the nitro group and the modification of the ether linkage in 2-nitropropyl methyl ether present a fertile ground for the development of innovative catalytic methodologies. A primary challenge is to achieve high selectivity in reactions such as reduction, C-C and C-X bond formation, and ether cleavage.

Future research will likely focus on the design of transition-metal catalysts and organocatalysts capable of selectively activating the C-NO2 bond. For instance, novel palladium or nickel complexes with specifically designed ligands could facilitate controlled denitrative coupling reactions. A recent study demonstrated a novel catalytic system for the etherification of nitroarenes, which also showed effectiveness in the denitration of the closely related (2-methyl-2-nitropropyl)benzene kyoto-u.ac.jp. This suggests that similar catalytic systems could be adapted for selective transformations of this compound.

Furthermore, the development of catalysts for asymmetric transformations will be crucial for producing chiral derivatives. The Henry reaction (nitroaldol condensation), a key step in synthesizing precursors to compounds like this compound, has seen advancements with the use of solid base catalysts like MgAl-layered double hydroxides and crystallization-induced diastereoselective techniques, which can provide high yields and stereocontrol acs.orgresearchgate.net. Applying and refining such catalytic systems to substrates leading to this compound derivatives will be a significant area of investigation. The use of heterogeneous catalysts, such as Amberlyst A-21 supported CuI for nitro-Mannich reactions, also offers a green and efficient route to related β-nitroamines, which could be precursors to functionalized this compound analogues peerj.com.

Table 1: Examples of Catalytic Systems for Transformations of Nitro Compounds

| Catalyst Type | Reaction | Potential Application for this compound | Reference |

| Palladium/Nickel Complexes | Denitrative Coupling | Selective C-C and C-heteroatom bond formation | kyoto-u.ac.jp |

| MgAl-Layered Double Hydroxide | Henry Reaction | Stereoselective synthesis of precursors | researchgate.net |

| Amberlyst A-21 supported CuI | Nitro-Mannich Reaction | Synthesis of amino-functionalized derivatives | peerj.com |

| Organophosphorus Catalysts | Reductive C-N Coupling | Direct conversion of the nitro group to amines or amides | mit.edu |

Advanced Computational Modeling for Deeper Mechanistic Insights

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is paramount for optimizing existing protocols and designing new reactions. Advanced computational modeling, particularly using Density Functional Theory (DFT), will be an indispensable tool in this endeavor.

Computational studies can elucidate transition state geometries, activation energies, and reaction pathways, providing insights that are often difficult to obtain through experimental means alone. For example, DFT calculations have been successfully employed to unravel the complex mechanisms of reactions involving other nitro compounds, such as the reaction between polyhalogenated nitrobutadienes and anilines researchgate.net. Similar computational approaches can be applied to model the reactivity of this compound with various reagents and catalysts.

Key areas for future computational investigation include:

Mechanism of Catalysis: Modeling the interaction of this compound with novel catalysts to understand the origin of selectivity and to guide the design of more efficient catalysts.

Reaction Pathways: Predicting the feasibility of different reaction pathways, including desired transformations and potential side reactions.

Reactivity of Derivatives: Simulating how different functional groups on derivatives of this compound influence its reactivity and electronic properties.

By providing a detailed atomistic-level understanding, computational chemistry will accelerate the development of new synthetic strategies and the rational design of experiments.

Design and Synthesis of Novel Functionalized Derivatives with Tuned Reactivity

The synthesis of novel derivatives of this compound with tailored properties and reactivity is a key area for future expansion. Introducing various functional groups onto the propyl chain or by creating analogues with different ether linkages can lead to a diverse library of compounds with unique chemical and physical characteristics.

Research efforts will likely be directed towards:

Introducing Diverse Functional Groups: Incorporating halogens, amines, hydroxyls, and other functionalities can serve as handles for further synthetic transformations. The synthesis of 2-nitroalkyl polysaccharide ethers has demonstrated the feasibility of creating complex ether derivatives from nitroalkenes researchgate.net.

Stereoselective Synthesis: Developing methods for the enantioselective or diastereoselective synthesis of chiral derivatives is crucial for applications in medicinal chemistry and materials science. The base-catalyzed 1,6-conjugate addition of nitroalkanes to p-quinone methides has been shown to produce complex chiral molecules acs.org.

Synthesis of Analogues with Varied Ether Groups: Replacing the methyl ether with other alkyl or aryl ethers can modulate the compound's solubility, stability, and reactivity. The synthesis of various methyl ether derivatives of vancomycin (B549263) aglycon highlights strategies for selective etherification nih.gov.

The synthesis of a metabolite of the drug 5-APB, which involves a 2-nitropropyl intermediate, underscores the potential of such derivatives in pharmaceutical research mdpi.com. These new derivatives could serve as valuable building blocks in organic synthesis or as compounds with interesting biological or material properties in their own right.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control researchgate.netaurigeneservices.com. The integration of the synthesis of this compound and its derivatives into automated flow systems represents a major challenge and a significant opportunity for future research.